molecular formula C12H13FO B8288550 Cyclobutyl 2-fluorobenzyl ketone

Cyclobutyl 2-fluorobenzyl ketone

Cat. No. B8288550
M. Wt: 192.23 g/mol
InChI Key: NWRQJVWOEHLNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436242

Procedure details

20 ml of anhydrous diethyl ether were added to 1.06 g (44 mmole) of metallic magnesium, and then a solution of 7.56 g (40 mmole) of 2-fluorobenzyl bromide in 10 ml of diethyl ether was slowly added dropwise to the resulting mixture, whilst stirring; the mixture was then stirred at room temperature for 1 hour. The resulting solution was slowly added dropwise to a solution of 4.74 g (40 mmole) of cyclobutanecarbonyl chloride in 30 ml of tetrahydrofuran, whilst cooling in a methanol-dry ice bath, over a period of 2 hours, and then the mixture was allowed to return to room temperature, whilst stirring, over a period of 2 hours. At the end of this time, 100 ml of water and 150 ml of diethyl ether were added to the reaction mixture, and the organic layer was separated, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, using a 9:1 by volume mixture of toluene and hexane as the eluent, to give 2.97 g of the title compound as a pale yellow oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.74 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
1.06 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br.[CH:11]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][CH2:12]1.O>C(OCC)C.O1CCCC1.CCCCCC.C1(C)C=CC=CC=1>[F:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][C:15]([CH:11]1[CH2:14][CH2:13][CH2:12]1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.56 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4.74 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
1.06 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling in a methanol-dry ice bath, over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
STIRRING
Type
STIRRING
Details
whilst stirring, over a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CC(=O)C2CCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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